molecular formula C20H21N3O5S2 B3009145 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 1421468-42-9

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B3009145
CAS RN: 1421468-42-9
M. Wt: 447.52
InChI Key: MCYJUKWUUGCGIO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, a morpholinosulfonyl group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and thiazole rings, for example, are aromatic heterocycles, which means they contain a ring of atoms with alternating single and double bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the furan ring might undergo reactions typical of aromatic compounds, while the amide group might participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Selective Electrochemical Hydrogenation of Furfural to 2-Methylfuran

Furfural, derived from biomass, is a promising bio-based feedstock in the bio-refinery industry. One critical step in its conversion to downstream products involves the selective hydrogenation of the carbonyl bond. Electrochemical hydrogenation (ECH) offers a green and sustainable approach for this reaction. Recent research highlights the following key findings:

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound might be. If it’s a drug, for example, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific information, it’s hard to provide a detailed safety profile .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-14-18(29-20(22-14)17-3-2-10-28-17)13-21-19(24)15-4-6-16(7-5-15)30(25,26)23-8-11-27-12-9-23/h2-7,10H,8-9,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYJUKWUUGCGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

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